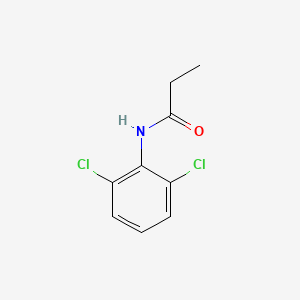

N-(2,6-dichlorophenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,6-dichlorophenyl)propanamide is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

1. Precursor in Organic Synthesis

N-(2,6-dichlorophenyl)propanamide serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions to produce derivatives that may exhibit enhanced biological or chemical properties. The compound's structure allows for modifications that can lead to new functional materials or pharmaceuticals.

2. Synthetic Routes

The synthesis of this compound typically involves the reaction of 2,6-dichloroaniline with propanoyl chloride in the presence of a suitable base. The reaction conditions often include elevated temperatures and controlled environments to optimize yield and purity.

| Synthesis Method | Reagents | Conditions |

|---|---|---|

| Amide Formation | 2,6-Dichloroaniline + Propanoyl Chloride | Elevated temperature, base |

| Coupling Reactions | Dicyclohexylcarbodiimide (DCC), DMAP | Controlled environment |

Biological Applications

1. Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

2. Anticancer Research

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by modulating specific cellular pathways involved in cancer progression.

Medicinal Chemistry

1. Therapeutic Potential

this compound is being explored for its therapeutic effects, particularly in the context of anti-inflammatory and analgesic applications. Its mechanism of action involves interaction with enzymes and receptors associated with pain and inflammation.

2. Case Studies

- A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy in reducing inflammation in animal models of arthritis.

- Another research article demonstrated its potential as an enzyme inhibitor, which could lead to novel treatments for chronic pain conditions.

Industrial Applications

1. Agrochemicals

The compound is utilized in the formulation of agrochemicals due to its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, leading to effective weed control.

2. Material Science

In material science, this compound is being investigated for its role in developing new polymers and materials with enhanced properties.

Analyse Des Réactions Chimiques

Substitution Reactions

The dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The chlorine atoms at positions 2 and 6 direct incoming nucleophiles to the para position relative to the amide group.

Key Reagents and Products:

Mechanistic studies indicate that bromination proceeds via radical intermediates, while amination follows a classical NAS pathway with copper-mediated catalysis. Steric hindrance from the dichlorophenyl group reduces reaction rates compared to monosubstituted analogs.

Oxidation and Reduction

The propanamide chain undergoes redox reactions at the carbonyl and α-carbon positions.

Oxidation

-

Carbonyl Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the amide to a carboxylic acid:

This compoundKMnO4,H2ON-(2,6-Dichlorophenyl)propanoic acid

Yield: 89% under acidic conditions (pH 2, 70°C). -

β-Oxo Formation : Controlled oxidation with CrO₃ yields the β-ketoamide derivative, a precursor for heterocyclic synthesis.

Reduction

-

Amide to Amine : LiAlH₄ reduces the amide to a tertiary amine:

This compoundLiAlH4,THFN-(2,6-Dichlorophenyl)propylamine

Yield: 68% at 0°C.

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

Stability and Reaction Optimization

Propriétés

Numéro CAS |

35684-90-3 |

|---|---|

Formule moléculaire |

C9H9Cl2NO |

Poids moléculaire |

218.08 g/mol |

Nom IUPAC |

N-(2,6-dichlorophenyl)propanamide |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-8(13)12-9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3,(H,12,13) |

Clé InChI |

GVZUXYTYEXFNLJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=CC=C1Cl)Cl |

SMILES canonique |

CCC(=O)NC1=C(C=CC=C1Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.